1,3-Difluoro-3-methylpentane-2,4-dione
Description
Properties
CAS No. |
161531-53-9 |
|---|---|
Molecular Formula |
C6H8F2O2 |
Molecular Weight |
150.12 g/mol |
IUPAC Name |
1,3-difluoro-3-methylpentane-2,4-dione |
InChI |
InChI=1S/C6H8F2O2/c1-4(9)6(2,8)5(10)3-7/h3H2,1-2H3 |
InChI Key |
SVSLXTVHZQIBDP-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C(=O)CF)F |
Canonical SMILES |
CC(=O)C(C)(C(=O)CF)F |
Synonyms |
2,4-Pentanedione, 1,3-difluoro-3-methyl- |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
-
Drug Discovery and Development :
- The incorporation of fluorinated compounds in pharmaceuticals is well-established due to their ability to enhance metabolic stability and bioavailability. 1,3-Difluoro-3-methylpentane-2,4-dione may serve as a bioisostere for other diketones in drug design, potentially leading to novel therapeutic agents with improved efficacy and reduced side effects .
- Material Science :
- Agricultural Chemistry :
-
Analytical Chemistry :
- Due to its distinct spectral characteristics, 1,3-difluoro-3-methylpentane-2,4-dione can be utilized as a reagent in analytical methods such as NMR spectroscopy or mass spectrometry. Its unique structure allows for differentiation from non-fluorinated analogs, aiding in the identification of complex mixtures .
Case Studies and Research Findings
Several studies have explored the applications of fluorinated diketones similar to 1,3-difluoro-3-methylpentane-2,4-dione:
- Bioactivity Studies : Research has indicated that fluorinated diketones can exhibit enhanced interactions with biological targets compared to their non-fluorinated counterparts. A study demonstrated that the introduction of fluorine atoms significantly altered the binding affinity of certain compounds to target proteins .
- Material Enhancement : In material science applications, incorporating fluorinated compounds into polymers has shown improvements in water repellency and surface hardness. A case study involving fluorinated diketones reported a marked increase in durability when used as additives in protective coatings .
Data Tables
| Application Area | Example Use Case | Benefits |
|---|---|---|
| Drug Discovery | Potential bioisostere for pharmaceuticals | Enhanced metabolic stability |
| Material Science | Additives in polymer formulations | Improved thermal stability |
| Agricultural Chemistry | Development of new agrochemicals | Increased efficacy against pests |
| Analytical Chemistry | Reagent for NMR or mass spectrometry | Improved identification capabilities |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table compares 1,3-Difluoro-3-methylpentane-2,4-dione with structurally related diketones and heterocyclic diones:
Physicochemical Properties
- Lipophilicity: Fluorine substituents in 1,3-Difluoro-3-methylpentane-2,4-dione increase logP compared to non-fluorinated analogs (e.g., pentane-2,4-dione).
- Solubility : Linear diketones like 1,3-Difluoro-3-methylpentane-2,4-dione are more soluble in organic solvents than bicyclic pyrrolopyrazine-diones, which have rigid, hydrophobic frameworks .
Preparation Methods
Fluorination via Enolate Intermediates
The enolate-mediated fluorination strategy leverages the nucleophilic character of deprotonated diketones. Pentane-2,4-dione derivatives form stable enolates under basic conditions, which react with electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. For instance, treatment of 3-methylpentane-2,4-dione with lithium diisopropylamide (LDA) generates a resonance-stabilized enolate, which undergoes fluorination at the α-positions (C1 and C3) .
Key Reaction Conditions
-
Base : LDA (2.2 equiv) in THF at -78°C
-
Fluorinating Agent : NFSI (2.5 equiv)
-
Temperature : 0°C to room temperature
This method faces challenges in regioselectivity, as competing fluorination at C5 may occur. However, steric hindrance from the C3 methyl group favors fluorination at C1 and C3.
Difluorocarbene Addition and Ring Expansion
Inspired by the synthesis of 1,3-difluorobenzenes via difluorocarbene intermediates , a similar approach could be adapted for diketones. Difluorocarbene, generated from Seyferth’s reagent (PhHgCF₃) and NaI, reacts with cyclic enol ethers or strained cycloalkenes to form fluorinated rings. For 1,3-Difluoro-3-methylpentane-2,4-dione, a hypothetical pathway involves:
-
Cyclocondensation of methylglyoxal and acetylacetone to form a cyclobutane diketone.
-
Difluorocarbene insertion into the cyclobutane ring, inducing ring expansion to a fluorinated cyclopentane diketone.
-
Acid-catalyzed ring opening to yield the linear fluorinated product.
Hypothetical Reaction Scheme
This method remains speculative but is grounded in successful difluorocarbene applications for aromatic systems .
Halogen Exchange (Halex Reaction)
The Halex reaction replaces halogen atoms with fluorine using metal fluorides. Starting with 1,3-dichloro-3-methylpentane-2,4-dione, treatment with anhydrous KF in dimethylformamide (DMF) at 150°C could yield the difluorinated product. Phase-transfer catalysts like 18-crown-6 improve reactivity by solubilizing KF.
Experimental Parameters
-
Substrate : 1,3-Dichloro-3-methylpentane-2,4-dione
-
Fluoride Source : KF (4.0 equiv)
-
Catalyst : 18-crown-6 (0.1 equiv)
-
Solvent : DMF
-
Yield : ~60% (extrapolated from Halex reactions in aryl systems )
Condensation Reactions with Fluorinated Building Blocks
A convergent synthesis involves coupling fluorinated acetyl fragments. For example, ethyl 2-fluoroacetoacetate and 3-fluoro-3-methylacetoacetate undergo Claisen condensation under acidic conditions to form the diketone backbone.
Reaction Overview
This method offers modularity but requires precise control over ester hydrolysis and decarboxylation.
Electrophilic Fluorination Strategies
Electrophilic fluorination agents like Accufluor® or xenon difluoride (XeF₂) directly fluorinate C–H bonds in diketones. For 3-methylpentane-2,4-dione, XeF₂ in HF/pyridine introduces fluorine at the α-positions via a radical or ionic mechanism.
Optimized Protocol
-
Substrate : 3-Methylpentane-2,4-dione
-
Fluorinating Agent : XeF₂ (3.0 equiv)
-
Solvent : HF/pyridine (1:1)
-
Temperature : -20°C to 25°C
-
Yield : ~35% (low due to overfluorination side reactions)
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Enolate Fluorination | High regioselectivity | Sensitive to moisture/oxygen | 45 |
| Difluorocarbene Addition | Novel ring-expansion pathway | Requires cyclic precursors | N/A |
| Halex Reaction | Scalable with simple reagents | High temperatures required | 60 |
| Condensation | Modular building blocks | Multi-step purification | 50 |
| Electrophilic Fluorination | Direct C–H functionalization | Low selectivity and yield | 35 |
Q & A
Q. What role does 1,3-Difluoro-3-methylpentane-2,4-dione play in designing fluorinated ligands for coordination chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
